

N6-Methyl-xylo-adenosine: An Obscure Adenosine Analog with Unexplored Therapeutic Potential

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Compound of Interest

Compound Name: N6-Methyl-xylo-adenosine

Cat. No.: B15588091

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Despite being identified as a synthetic adenosine analog, **N6-Methyl-xylo-adenosine** remains a molecule of enigmatic biological function, with a notable absence of in-depth research into its therapeutic applications. While the broader class of adenosine analogs has shown promise in areas such as oncology and cardiovascular medicine, specific data on the bioactivity, mechanism of action, and potential clinical utility of **N6-Methyl-xylo-adenosine** are conspicuously absent from the current scientific literature.

N6-Methyl-xylo-adenosine is cataloged as a nucleoside analog, a class of compounds designed to interfere with nucleic acid synthesis and repair, which often leads to cytotoxicity in rapidly dividing cells, such as cancer cells.[1] Adenosine analogs can also exert their effects by interacting with cell surface adenosine receptors, which play crucial roles in regulating a variety of physiological processes including cell proliferation, apoptosis (programmed cell death), and inflammation.[1] However, specific studies detailing these interactions for **N6-Methyl-xylo-adenosine** are not publicly available.

Chemical suppliers list **N6-Methyl-xylo-adenosine** (CAS Number: 65494-95-3) for research purposes, providing basic chemical information such as its molecular formula (C₁₁H₁₅N₅O₄) and weight (281.27 g/mol).[2][3] Its synonyms include NSC 97113 and N-Methyl-9-beta-D-xylofuranosyl-9H-purine-6-amine.[3] While commercially available, this availability has not yet translated into a significant body of research that would elucidate its specific biological effects.

The scientific landscape is rich with research on a similarly named but structurally distinct molecule, N6-methyladenosine (m6A). This molecule is the most abundant internal modification of messenger RNA in eukaryotes and plays a critical role in regulating gene expression. The extensive research on m6A should not be confused with the synthetic nucleoside analog, **N6-Methyl-xylo-adenosine**, the subject of this inquiry.

The potential therapeutic avenues for adenosine analogs are well-documented. They are known to act as smooth muscle vasodilators and have been investigated for their ability to inhibit cancer progression.[2][4] The mechanisms of resistance to nucleoside analogs in cancer cells are also an area of active study and include altered drug transport into the cell, metabolic inactivation of the drug, and increased drug efflux from the cell.[1] However, without specific experimental data, it is impossible to ascertain if **N6-Methyl-xylo-adenosine** exhibits these properties or is susceptible to these resistance mechanisms.

In conclusion, while the chemical identity of **N6-Methyl-xylo-adenosine** is established, its biological activity and therapeutic potential remain largely uninvestigated. The creation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not feasible based on the currently available scientific literature. Further primary research is required to uncover the specific molecular interactions and cellular effects of this adenosine analog to determine its potential as a therapeutic agent.

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